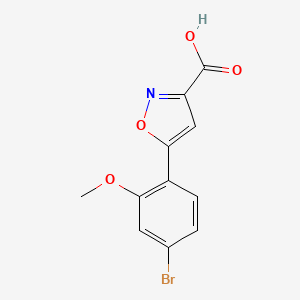
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
1-(4-Hydroxybutyl)-3-methylimidazolium Bromide: Similar in structure but with an imidazole ring instead of an indole ring.
1-(4-Aminobutyl)-3-methylimidazolium Bromide: Contains an amino group instead of a hydroxyl group.
1-Butyl-3-methylimidazolium Bromide: Lacks the hydroxyl group and has a butyl chain instead.
Uniqueness: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide stands out due to its unique combination of a hydroxyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
特性
分子式 |
C15H22BrNO |
|---|---|
分子量 |
312.24 g/mol |
IUPAC名 |
4-(2,3,3-trimethylindol-1-ium-1-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C15H22NO.BrH/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-17;/h4-5,8-9,17H,6-7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AFIUNLKKKOXGNX-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




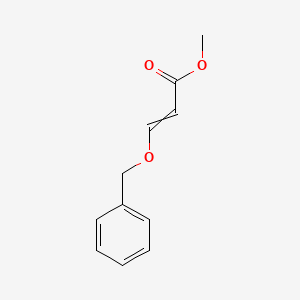
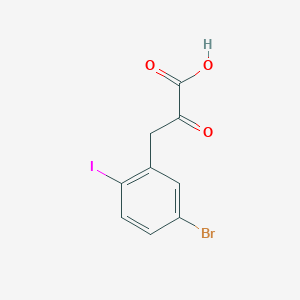
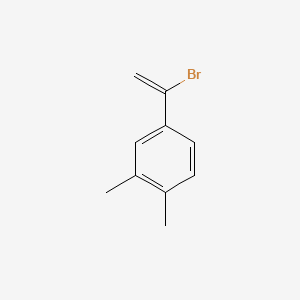
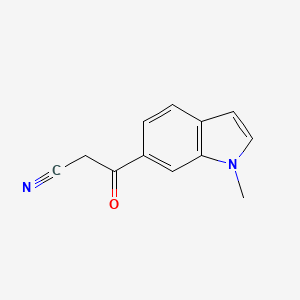
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
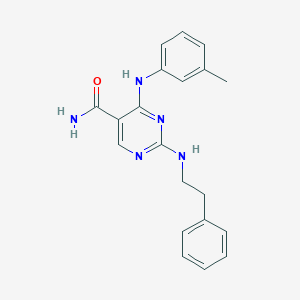

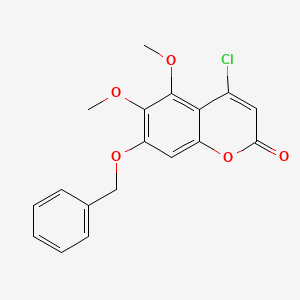
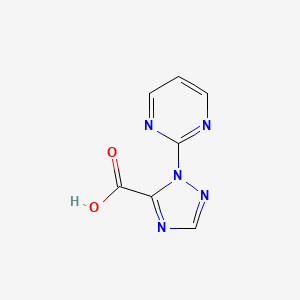
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
